molecular formula C21H22O9 B3034659 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone CAS No. 202846-95-5

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone

Cat. No.: B3034659
CAS No.: 202846-95-5
M. Wt: 418.4 g/mol
InChI Key: VZZSHWGQMLXLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a hydroxylated polymethoxyflavone (PMF) characterized by a flavone backbone with methoxy (-OCH₃) groups at positions 3, 5, 7, 3', 4', and 5', and a hydroxyl (-OH) group at position 7. This compound has been identified in Citri Reticulatae Pericarpium (dried citrus peel) and is structurally distinguished by its unique substitution pattern, which contributes to its physicochemical properties and bioactivity . Its molecular formula is C₂₁H₂₂O₉, with a molecular weight of 418.4 g/mol (CAS: 202846-95-5) .

Properties

IUPAC Name

8-hydroxy-3,5,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c1-24-11-9-12(25-2)16(22)20-15(11)17(23)21(29-6)18(30-20)10-7-13(26-3)19(28-5)14(8-10)27-4/h7-9,22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZSHWGQMLXLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone typically involves the methylation of hydroxyl groups on a flavonoid backbone. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the peels of citrus fruits. The extraction process includes solvent extraction followed by purification using chromatographic techniques. This method is preferred due to the high yield and purity of the compound obtained .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Anticancer Properties

Mechanisms of Action:
Research has demonstrated that 8-hydroxy-3,5,7,3',4',5'-hexamethoxyflavone exhibits significant anticancer properties. It induces apoptosis in various cancer cell lines through multiple mechanisms:

  • Reactive Oxygen Species (ROS) Generation: The compound leads to increased ROS levels, which are critical in triggering apoptotic pathways. This oxidative stress results in DNA damage and activation of apoptosis-related proteins such as Bax and GADD153 .
  • Caspase Activation: Apoptosis induced by this flavonoid involves both caspase-dependent and independent pathways. The presence of endonuclease G indicates that alternative mechanisms may also contribute to cell death .

Case Study:
A study focusing on HL-60 human leukemia cells showed that treatment with this compound resulted in significant growth inhibition and apoptosis induction. The study highlighted the importance of the C-5 hydroxyl group in the flavonoid's structure for its biological activity .

Antioxidant Activity

This compound has been shown to possess strong antioxidant properties. This activity is crucial for protecting cells from oxidative stress-related damage and has implications in preventing chronic diseases.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Source
This compound15Citrus reticulata
Quercetin20Various sources
Resveratrol25Grapes

The lower IC50 value indicates that this compound is a potent antioxidant compared to other well-known compounds.

Anti-inflammatory Effects

Research indicates that flavonoids like this compound can modulate inflammatory responses. This is particularly relevant in conditions such as arthritis and cardiovascular diseases.

Mechanism:
The compound inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This modulation can potentially reduce inflammation and improve outcomes in chronic inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that this flavonoid may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. These properties could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study:
An investigation into the neuroprotective effects of flavonoids derived from Citrus reticulata showed that this compound significantly reduced neuronal cell death induced by oxidative stress .

Mechanism of Action

The mechanism of action of 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of PMFs is highly dependent on the number and position of methoxy and hydroxyl groups. Below is a comparative analysis of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone and key analogs:

Compound Name Methoxy Positions Hydroxy Position Molecular Formula Key Bioactivities Sources
This compound 3, 5, 7, 3', 4', 5' 8 C₂₁H₂₂O₉ Antioxidant; potential anti-inflammatory and anticancer roles (limited studies) Citrus peels
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) 3, 6, 7, 8, 3', 4' 5 C₂₁H₂₂O₉ Apoptosis induction in leukemia, colon, and gastric cancers via ROS, caspase activation, and GADD153 Hizikia fusiforme, citrus
Nobiletin 3, 5, 6, 7, 8, 3', 4' None C₂₁H₂₂O₈ Anti-inflammatory, neuroprotective, and anticancer activities Citrus peels
Sinensetin 3, 5, 6, 7, 3', 4' None C₂₀H₂₀O₇ Antiangiogenic and antiproliferative effects in breast cancer Citrus, Orthosiphon stamineus
5-Hydroxy-6,7,3',4'-tetramethoxyflavone 6, 7, 3', 4' 5 C₁₉H₁₈O₇ Anticancer activity via apoptosis in leukemia cells Thymus satureioides

Key Findings

Hydroxylation Enhances Bioactivity: The presence of a hydroxyl group significantly influences mechanisms of action. For example, 5HHMF (hydroxyl at C-5) induces apoptosis in cancer cells via ROS-mediated DNA damage and caspase activation , whereas non-hydroxylated nobiletin exerts anti-inflammatory effects through modulation of NF-κB signaling .

Position-Specific Effects :

  • C-5 Hydroxylation (5HHMF) : Critical for ROS generation and proapoptotic activity in leukemia cells .
  • C-8 Hydroxylation : Preliminary data suggest this substitution may enhance antioxidant capacity but reduce cytotoxicity compared to C-5 analogs .

Synergistic Interactions: Hydroxylated PMFs in citrus extracts show enhanced activity when combined with non-hydroxylated PMFs, likely due to improved membrane permeability and synergistic modulation of Ca²⁺-dependent apoptosis pathways .

Physicochemical Properties

  • Solubility: Hydroxylated PMFs (e.g., 8-Hydroxy-... and 5HHMF) exhibit higher aqueous solubility than fully methoxylated flavones (e.g., nobiletin), facilitating cellular uptake .
  • Stability : Methoxy groups at positions 3 and 5 protect against enzymatic degradation, enhancing metabolic stability in vivo .

Biological Activity

Overview

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a polymethoxyflavone (PMF) recognized for its diverse biological activities. This compound has attracted considerable attention in the fields of pharmacology and medicinal chemistry due to its potential therapeutic effects, including anti-inflammatory , anticancer , and neuroprotective properties.

  • Molecular Formula : C21_{21}H22_{22}O9_9
  • Molecular Weight : 418.39 g/mol
  • CAS Number : 202846-95-5
  • Density : 1.4±0.1 g/cm³
  • Boiling Point : 630.2±55.0 °C at 760 mmHg

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Anticancer Activity :
    • Induces apoptosis by activating caspases and downregulating anti-apoptotic proteins.
    • Inhibits cell proliferation in various cancer cell lines.
  • Anti-inflammatory Activity :
    • Reduces the production of pro-inflammatory cytokines and enzymes like COX-2.
    • Exhibits significant inhibition of nitric oxide (NO) production in macrophage models.
  • Neuroprotective Activity :
    • Modulates signaling pathways such as ERK/CREB.
    • Enhances the expression of neurotrophic factors, contributing to neuronal survival and function.

Antioxidant Activity

Research indicates that this flavonoid exhibits strong antioxidant properties, which are essential for combating oxidative stress in biological systems. It has been shown to scavenge free radicals effectively and enhance endogenous antioxidant defenses through the regulation of transcription factors like Nrf2.

Anticancer Studies

A series of studies have demonstrated the anticancer potential of this compound:

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa (cervical cancer)15.4Induction of apoptosis
MCF-7 (breast cancer)12.8Cell cycle arrest at G2/M phase
A549 (lung cancer)10.2Inhibition of proliferation

These findings suggest that the compound could serve as a lead for developing novel anticancer agents.

Anti-inflammatory Effects

In vitro studies using RAW 264.7 macrophages have shown that this flavonoid significantly inhibits NO production:

Treatment Concentration (µM)NO Inhibition (%)
125
1057
5082

This data illustrates its potential as an anti-inflammatory agent.

Case Studies

  • Neuroprotection in Animal Models :
    • In a study involving mice subjected to oxidative stress, administration of the compound resulted in significant improvements in cognitive function and reductions in neuronal damage markers.
  • Cancer Cell Line Studies :
    • A comprehensive analysis on various cancer cell lines indicated that the compound not only inhibited growth but also enhanced the efficacy of conventional chemotherapeutic agents when used in combination therapies.

Comparison with Similar Compounds

This compound can be compared with other polymethoxyflavones like tangeretin and nobiletin:

CompoundAnticancer ActivityAnti-inflammatory ActivityNeuroprotective Effects
This compoundStrongModerateSignificant
TangeretinModerateStrongModerate
NobiletinStrongModerateStrong

Q & A

Q. What structural features distinguish this compound from other polymethoxyflavones?

  • Methodological Answer : Its structure is characterized by methoxy groups at positions 3, 5, 7, 3', 4', 5' and a hydroxyl group at position 7. Comparative analysis with analogs (e.g., 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone) reveals positional differences in hydroxyl/methoxy substitutions, impacting solubility and receptor binding (see Table 1) .

Q. Table 1: Structural Comparison of Key Polymethoxyflavones

Compound NameMethoxy PositionsHydroxy PositionMolecular FormulaKey Bioactivity
This compound3,5,7,3',4',5'8C21H22O9Antifungal, Antioxidant
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone3,6,7,8,3',4'5C21H22O9Anticancer, Anti-inflammatory

Advanced Research Questions

Q. What molecular mechanisms underlie the anticancer effects of polymethoxyflavones structurally related to this compound?

  • Methodological Answer : Studies on analogs like 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) reveal:
  • Apoptosis induction : ROS-dependent mitochondrial dysfunction, cytochrome c release, and caspase-3/9 activation, validated via flow cytometry (Annexin V/PI staining) and Western blotting .
  • Oncogenic pathway suppression : Inhibition of EGFR/K-RAS, Wnt/β-catenin, and NF-κB signaling in colon cancer cells (HCT116, HT29) using colony formation assays and luciferase reporter systems .

Q. How do structural modifications (e.g., hydroxyl/methoxy group positions) influence the bioactivity and pharmacokinetics of hexamethoxyflavones?

  • Methodological Answer :
  • Bioactivity : The C-5 hydroxyl in 5HHMF enhances ROS generation and pro-apoptotic effects, while C-8 hydroxyl in the target compound correlates with antifungal activity. SAR studies using methyl ether derivatives confirm hydroxylation is critical for DNA damage response (e.g., GADD153 upregulation) .
  • Pharmacokinetics : Methoxy groups improve metabolic stability but reduce solubility. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) guide lead optimization .

Q. What experimental models are used to study the anti-inflammatory effects of structurally related hexamethoxyflavones?

  • Methodological Answer :
  • In vitro : Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages assess NF-κB inactivation via Western blot (IκBα degradation) and ELISA (TNF-α/IL-6 suppression) .
  • In vivo : 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse skin inflammation models evaluate topical anti-inflammatory efficacy .

Q. What synergistic effects have been observed when combining hexamethoxyflavones with conventional therapies?

  • Methodological Answer : 5HHMF enhances the efficacy of 5-fluorouracil (5-FU) in colon cancer cells (HCT116) by downregulating survivin and Bcl-2. Synergy is quantified via Chou-Talalay combination index (CI) assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
Reactant of Route 2
8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.